Cas no 2680553-36-8 (1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid)

1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid structure
2680553-36-8 structure
商品名:1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid
CAS番号:2680553-36-8
MF:C12H15N3O4
メガワット:265.265202760696
CID:5645958
PubChem ID:165916968

1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680553-36-8
    • 1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
    • EN300-28282090
    • 1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid
    • インチ: 1S/C12H15N3O4/c1-3-6-19-12(18)15-5-4-9-8(7-13-14(9)2)10(15)11(16)17/h3,7,10H,1,4-6H2,2H3,(H,16,17)
    • InChIKey: AACVTAIAUVCFPN-UHFFFAOYSA-N
    • ほほえんだ: O(CC=C)C(N1CCC2=C(C=NN2C)C1C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 265.10625597g/mol
  • どういたいしつりょう: 265.10625597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 84.7Ų

1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282090-5g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8
5g
$3812.0 2023-09-09
Enamine
EN300-28282090-0.25g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8 95.0%
0.25g
$1209.0 2025-03-19
Enamine
EN300-28282090-0.05g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8 95.0%
0.05g
$1104.0 2025-03-19
Enamine
EN300-28282090-1g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8
1g
$1315.0 2023-09-09
Enamine
EN300-28282090-1.0g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8 95.0%
1.0g
$1315.0 2025-03-19
Enamine
EN300-28282090-2.5g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8 95.0%
2.5g
$2576.0 2025-03-19
Enamine
EN300-28282090-5.0g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-28282090-10.0g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8 95.0%
10.0g
$5652.0 2025-03-19
Enamine
EN300-28282090-0.1g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8 95.0%
0.1g
$1157.0 2025-03-19
Enamine
EN300-28282090-0.5g
1-methyl-5-[(prop-2-en-1-yloxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
2680553-36-8 95.0%
0.5g
$1262.0 2025-03-19

1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid 関連文献

1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acidに関する追加情報

1-Methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid: A Comprehensive Overview

The compound with CAS No 2680553-36-8, known as 1-methyl-5-(prop-2-en-1-yloxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are heterocyclic aromatic compounds with unique electronic properties and structural versatility. The presence of the methyl group and the propenyl oxycarbonyl substituent further enhances its functional diversity, making it a subject of interest in both academic and industrial settings.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of coupling reactions and oxidative cyclization processes. The synthesis of 1-methyl-5-(prop-2-en-1-yloxy)carbonyl-pyrazolo[4,3-c]pyridine derivatives has been optimized to achieve high yields and purity levels. Researchers have demonstrated that the introduction of the methyl group at position 1 significantly influences the molecule's electronic distribution and reactivity. This modification enhances its ability to participate in various chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.

The structural uniqueness of this compound is further highlighted by its pyrazolo[4,3-c]pyridine core, which exhibits remarkable stability under thermal and oxidative conditions. This stability is attributed to the conjugation between the nitrogen atoms within the heterocyclic ring system. The propenyl oxycarbonyl group at position 5 introduces additional functionality by providing a site for further chemical modifications. For instance, this group can undergo Michael addition reactions or serve as a precursor for constructing bioactive molecules.

Recent studies have explored the application of this compound in drug discovery programs targeting various therapeutic areas. The pyrazolo[4,3-c]pyridine scaffold has been identified as a promising lead structure for developing kinase inhibitors due to its ability to form hydrogen bonds with critical residues in protein active sites. Furthermore, the presence of the methyl group and the propenyl oxycarbonyl substituent allows for fine-tuning of pharmacokinetic properties such as solubility and bioavailability.

In addition to its pharmaceutical applications, this compound has shown potential in materials science. The aromatic heterocyclic core exhibits strong fluorescence properties under UV light irradiation, making it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating this compound into OLED architectures enhances device efficiency and operational stability due to its excellent charge transport properties.

The synthesis of 1-methyl-5-(prop-2-en-1-yloxy)carbonyl-pyrazolo[4,3-c]pyridine derivatives has also been scaled up for industrial applications. Green chemistry principles have been integrated into the manufacturing process to minimize environmental impact. For example, solvent-free reaction conditions and catalytic systems have been employed to reduce waste generation and energy consumption during production.

From an analytical standpoint, modern spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure of this compound. These techniques provide detailed insights into the spatial arrangement of substituents on the heterocyclic ring system and their influence on molecular interactions.

In conclusion, 1-methyl-5-(prop-2-en-1-yloxy)carbonyl-pyrazolo[4,3-c]pyridine derivatives represent a significant advancement in heterocyclic chemistry with diverse applications across multiple disciplines. Continued research into their synthesis optimization and functionalization will undoubtedly unlock new opportunities for their utilization in cutting-edge technologies and therapeutic interventions.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量